
Methyl-2-methyl-3-phenylglycidate
Overview
Description
Mechanism of Action
Target of Action
Methyl-2-methyl-3-phenylglycidate, also known as BMK methyl glycidate , is an organic compound that exhibits notable potential due to its capability to be converted into phenyl-2-propanone (P2P) via hydrolysis . P2P is an important precursor in the synthesis of numerous organic compounds and pharmaceutical substances .
Mode of Action
The compound interacts with its targets through a process of hydrolysis . During hydrolysis, the sodium salts of BMK glycidates are treated with a solution of hydrochloric acid, which results in the cleavage of the ester bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the conversion into phenyl-2-propanone (P2P) through hydrolysis . This reaction leads to the formation of phenylacetone (P2P) and sodium chloride (NaCl) as byproducts .
Pharmacokinetics
The compound is known to be slightly soluble in water at 25 °c . Its solubility in DMF, DMSO, and Ethanol is higher, suggesting that these solvents could potentially enhance its bioavailability .
Result of Action
The primary result of the action of this compound is the production of phenyl-2-propanone (P2P), an important precursor in the synthesis of numerous organic compounds and pharmaceutical substances .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH, which can affect the rate of hydrolysis . Additionally, the presence of solvents like DMF, DMSO, and Ethanol can potentially enhance its solubility and therefore its bioavailability .
Biochemical Analysis
Biochemical Properties
Methyl-2-methyl-3-phenylglycidate is a versatile compound that can be readily converted into phenylacetone (P2P) through hydrolysis
Cellular Effects
The cellular effects of this compound are not well-documented. As a precursor to P2P, it may indirectly influence various cellular processes. P2P is a key intermediate in the synthesis of amphetamines, which can have significant effects on neurotransmitter release and reuptake .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its hydrolysis to form P2P This reaction likely involves the breaking of the ester bond in the compound, facilitated by a hydrolase enzyme
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the production of P2P via hydrolysis
Preparation Methods
The synthesis of BMK methyl glycidate typically involves the condensation of benzaldehyde with methylchloropropionate in the presence of sodium ethoxide at a temperature range of 0-10°C . This reaction forms the glycidate ring, which is a key structural feature of the compound. Industrial production methods often utilize multi-step processes that involve commercially available precursors and may include alternative methodologies using different reagents and reaction conditions .
Chemical Reactions Analysis
BMK methyl glycidate undergoes various types of chemical reactions, including:
Hydrolysis: Converts BMK methyl glycidate into phenyl-2-propanone (P2P) using water as a reagent.
Nucleophilic Addition: The epoxide ring in BMK methyl glycidate can undergo nucleophilic addition reactions, leading to the formation of various functionalized compounds.
Esterification: The carboxylate group can participate in esterification reactions to form different esters.
Common reagents used in these reactions include water for hydrolysis, nucleophiles for addition reactions, and alcohols for esterification. The major products formed from these reactions are phenyl-2-propanone, functionalized derivatives, and esters, respectively.
Scientific Research Applications
BMK methyl glycidate has extensive applications in scientific research, particularly in organic synthesis and pharmaceutical research. It serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals . Additionally, it is used in the development of ephedrine derivatives and antihypertensive agents . The compound’s unique chemical properties make it a subject of interest in various scientific research domains, including chemistry, biology, medicine, and industry .
Comparison with Similar Compounds
BMK methyl glycidate is similar to other glycidic esters, such as BMK ethyl glycidate and BMK glycidic acid sodium salt . These compounds share a similar glycidate functional group and can also be converted into phenyl-2-propanone (P2P) via hydrolysis . BMK methyl glycidate is unique due to its specific methyl ester group, which confers distinct reactivity and functionality compared to its ethyl and sodium salt counterparts .
Similar compounds include:
- BMK ethyl glycidate (ethyl 2-methyl-3-phenyloxirane-2-carboxylate)
- BMK glycidic acid sodium salt (sodium 2-methyl-3-phenyloxirane-2-carboxylate)
These compounds exhibit similar chemical behavior but differ in their ester groups, which influence their reactivity and applications .
Properties
IUPAC Name |
methyl 2-methyl-3-phenyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(10(12)13-2)9(14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPPKJUXIISPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345677 | |
| Record name | Methyl 2-methyl-3-phenyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80532-66-7 | |
| Record name | Methyl 2-methyl-3-phenyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


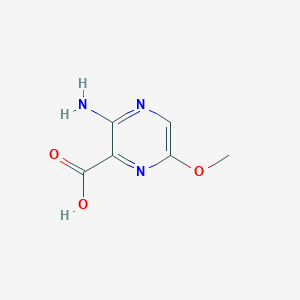
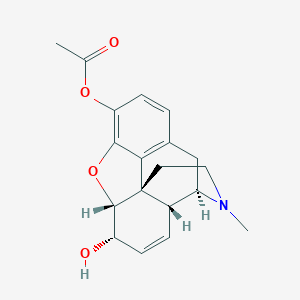

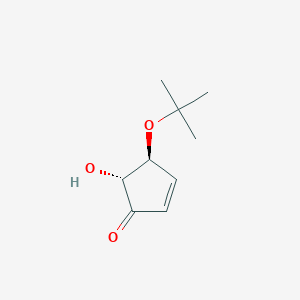

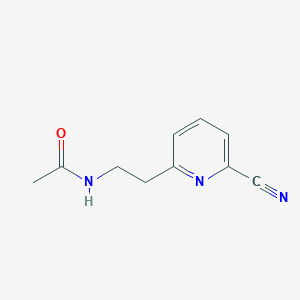
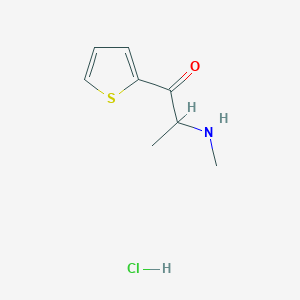
![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)
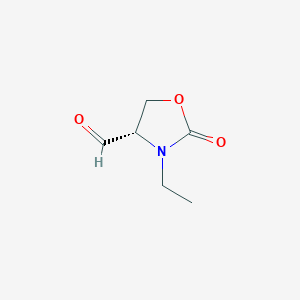
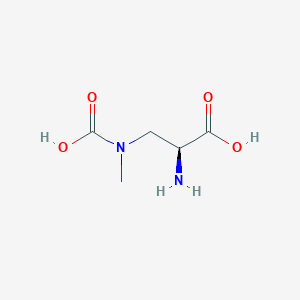
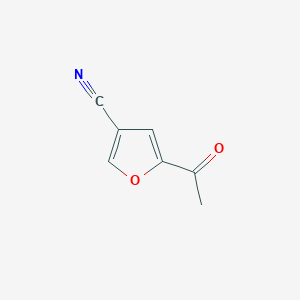
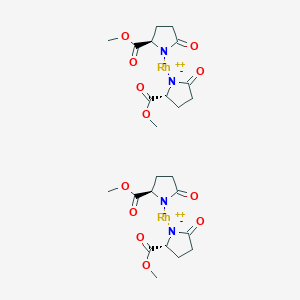
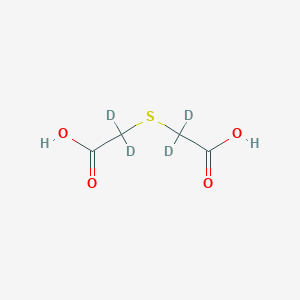
![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
